

# Spectroscopic and Spectrometric Analysis of 2-Hydroxy-3-iodobenzamide: A Technical Guide

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Compound of Interest		
Compound Name:	2-Hydroxy-3-iodobenzamide	
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#### Introduction

**2-Hydroxy-3-iodobenzamide** is a halogenated aromatic compound of interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a benzamide core with hydroxyl and iodo substituents, presents a unique electronic and steric profile that can influence its biological activity. A thorough characterization of its chemical structure is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **2-Hydroxy-3-iodobenzamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

While specific, experimentally-derived spectral data is not widely published, this guide compiles predicted data based on the analysis of related structures and computational models.

# **Molecular Structure and Properties**

Molecular Formula: C<sub>7</sub>H<sub>6</sub>INO<sub>2</sub>[2][3]

Molecular Weight: 263.03 g/mol [2][3]

Monoisotopic Mass: 262.94433 Da[1][3]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Hydroxy-3-iodobenzamide**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information for structural confirmation.

### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of **2-Hydroxy-3-iodobenzamide** is expected to exhibit distinct signals for the aromatic, amide, and hydroxyl protons. The aromatic region will likely show a characteristic pattern for the three adjacent protons on the benzene ring.[1] Due to intramolecular hydrogen bonding with the adjacent amide carbonyl group, the hydroxyl (-OH) proton is anticipated to appear as a broad singlet at a downfield chemical shift.[1] The two amide (-NH<sub>2</sub>) protons may present as two separate signals due to restricted rotation around the C-N bond, or as a single broad signal.[1]

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **2-Hydroxy-3-iodobenzamide** 

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Aromatic (H-4, H-5, H-6)	6.5 - 8.0	m	The precise shifts and coupling patterns depend on the electronic effects of the substituents.
Amide (-NH2)	Variable	br s	Chemical shift and peak shape are dependent on solvent, concentration, and temperature. May appear as two distinct signals.
Hydroxyl (-OH)	Downfield (e.g., >10 ppm)	br s	The significant downfield shift is indicative of strong intramolecular hydrogen bonding.



m = multiplet, br s = broad singlet

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically the most downfield signal. The carbon atoms directly bonded to the iodine and oxygen atoms will also exhibit significant chemical shifts due to the electronic and heavy atom effects of these substituents.[1]

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2-Hydroxy-3-iodobenzamide** 

Carbon Type	Predicted Chemical Shift $(\delta, ppm)$	Notes
Carbonyl (C=O)	160 - 180	Typically the most downfield signal in the spectrum.
Aromatic (C-1 to C-6)	110 - 160	The specific chemical shifts are influenced by the iodo and hydroxyl substituents. The carbon bearing the iodine (C-3) will be significantly affected.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Hydroxy-3-iodobenzamide** will be characterized by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds. The intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl is expected to influence the position and shape of the O-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for **2-Hydroxy-3-iodobenzamide** 



Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Notes
Phenolic Hydroxyl	O-H Stretch	~3200 (broad)	Broadening is indicative of hydrogen bonding.
Amide	N-H Stretch	3400 - 3100 (one or two bands)	Position and number of bands can indicate the degree of hydrogen bonding.
Amide	C=O Stretch (Amide I)	1680 - 1630	The frequency is lowered by conjugation and hydrogen bonding.
Amide	N-H Bend (Amide II)	1640 - 1550	
Aromatic Ring	C=C Stretch	1600 - 1450	A series of bands is expected.
Aromatic Ring	C-H Stretch	3100 - 3000	

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula.[1]

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-3-iodobenzamide



Ion Type	Adduct	Predicted m/z
Molecular Ion	[M] <sup>+</sup>	262.9438
Protonated Molecule	[M+H]+	263.9516
Sodiated Molecule	[M+Na]+	285.9336
Deprotonated Molecule	[M-H] <sup>-</sup>	261.9371

m/z = mass-to-charge ratio

# **Experimental Protocols**

The following are general experimental protocols for the spectroscopic and spectrometric analysis of a compound like **2-Hydroxy-3-iodobenzamide**.

### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-3-iodobenzamide** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).
- <sup>13</sup>C NMR Acquisition:
  - Use proton decoupling to simplify the spectrum.
  - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.



 Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

#### **IR Spectroscopy**

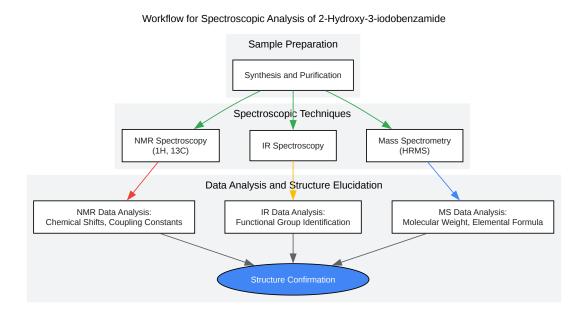
- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Processing: The resulting interferogram is converted to a spectrum by a Fourier transform.

#### **Mass Spectrometry**

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
  - For high-resolution mass spectrometry (HRMS), use a high-resolution instrument like a
     Time-of-Flight (TOF) or Orbitrap mass analyzer.
- Data Analysis: Determine the m/z values of the observed ions and compare them with the predicted values.



# **Workflow for Spectroscopic Analysis**



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### References

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